molecular formula C11H11ClF3NO B13322730 (S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B13322730
M. Wt: 265.66 g/mol
InChI Key: SLTYSNFBYAHMIK-VIFPVBQESA-N
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Description

(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and chloro substituents. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of Lewis acids such as Cp2ZrCl2 or SnCl2 to induce selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro and trifluoromethyl groups can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups at the chloro or trifluoromethyl positions .

Scientific Research Applications

(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring and phenol group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol stands out due to its combination of a chiral pyrrolidine ring, a trifluoromethyl group, and a phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

4-chloro-2-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11ClF3NO/c12-8-4-6(9-2-1-3-16-9)10(17)5-7(8)11(13,14)15/h4-5,9,16-17H,1-3H2/t9-/m0/s1

InChI Key

SLTYSNFBYAHMIK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl

Origin of Product

United States

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